3D-3,5/4-trihydroxycyclohexane-1,2-dione
Description
Properties
CAS No. |
949461-91-0 |
|---|---|
Molecular Formula |
C6H8O5 |
Molecular Weight |
160.12 g/mol |
IUPAC Name |
(3R,4S,5R)-3,4,5-trihydroxycyclohexane-1,2-dione |
InChI |
InChI=1S/C6H8O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2,4,6-7,9,11H,1H2/t2-,4+,6-/m1/s1 |
InChI Key |
SHFQRUVRUBHHRE-CJPQEGFPSA-N |
SMILES |
C1C(C(C(C(=O)C1=O)O)O)O |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C(=O)C1=O)O)O)O |
Canonical SMILES |
C1C(C(C(C(=O)C1=O)O)O)O |
Origin of Product |
United States |
Scientific Research Applications
Biochemical Pathways
-
Myo-Inositol Catabolism :
- In the bacterium Bacillus subtilis, the conversion of myo-inositol to 3D-3,5/4-trihydroxycyclohexane-1,2-dione occurs via a series of enzymatic reactions. The enzyme inositol dehydrogenase initiates this process by converting myo-inositol into inosose, which is subsequently dehydrated to form this compound .
- Subsequent Metabolic Steps :
Applications in Biotechnology
-
Bioconversion Processes :
- The ability of certain microorganisms to convert myo-inositol into this compound presents opportunities for biotechnological applications. These processes can be harnessed for producing valuable metabolites or enhancing the efficiency of bioconversion systems aimed at producing sugars or sugar derivatives .
- Enzyme Engineering :
Case Study 1: Metabolic Profiling in Bacillus subtilis
A study conducted on Bacillus subtilis demonstrated the metabolic pathways involving this compound. Researchers utilized transcriptomic analyses to identify upregulated genes during the catabolism of myo-inositol. The findings indicated that this compound plays a crucial role as an intermediate in metabolic pathways leading to valuable products like glucuronic acid .
| Parameter | Value |
|---|---|
| Enzyme Involved | Inositol Dehydrogenase |
| Intermediate Product | This compound |
| Subsequent Product | 5-deoxy-D-glucuronic acid |
Case Study 2: Application in Dietary Fiber Research
In another study examining dietary fiber's impact on gut health, researchers identified metabolites associated with fiber degradation that included this compound. This compound was linked to beneficial gut microbiota activity and highlighted its potential implications for dietary interventions aimed at improving gut health .
Chemical Reactions Analysis
Enzymatic Hydrolysis to 5-Deoxy-D-Glucuronic Acid
THcHDO undergoes hydrolytic ring cleavage catalyzed by IolD hydrolase (EC 3.7.1.22) in Bacillus subtilis and other bacteria . This reaction is critical in the myo-inositol catabolic pathway:
Key properties :
Isomerization to 2-Deoxy-5-Keto-D-Gluconic Acid
Following hydrolysis, 5-deoxy-D-glucuronic acid is isomerized by IolB to form 2-deoxy-5-keto-D-gluconic acid :
This reaction involves a keto-enol tautomerization mechanism, though structural details of IolB remain under investigation .
Phosphorylation to 2-Deoxy-5-Keto-D-Gluconic Acid 6-Phosphate
The product of isomerization is phosphorylated by IolC kinase , a critical step for downstream metabolic integration :
This phosphorylated intermediate acts as an inducer by inhibiting the repressor IolR , thereby activating the iol operon .
Aldol Cleavage to Central Metabolic Intermediates
IolJ aldolase cleaves 2-deoxy-5-keto-D-gluconic acid 6-phosphate into glycolytic and tricarboxylic acid (TCA) cycle precursors :
-
Dihydroxyacetone phosphate enters glycolysis.
-
Malonic semialdehyde is converted to acetyl-CoA via IolA , feeding into the TCA cycle .
Side Reactions in Engineered Systems
Disruption of iolX in Bacillus subtilis strain TM039 significantly enhances the conversion of scyllo-inosose to scyllo-inositol , suggesting IolX may degrade scyllo-inositol under normal conditions . This side reaction highlights the metabolic flexibility of THcHDO-derived pathways.
Table 1: Key Enzymes and Reactions Involving THcHDO
| Enzyme | EC Number | Reaction | Product(s) |
|---|---|---|---|
| IolD | 3.7.1.22 | Hydrolytic ring cleavage | 5-Deoxy-D-glucuronic acid |
| IolB | 5.3.1.6 | Isomerization | 2-Deoxy-5-keto-D-gluconic acid |
| IolC | 2.7.1.92 | ATP-dependent phosphorylation | 2-Deoxy-5-keto-D-gluconic acid 6-phosphate |
| IolJ | 4.1.2.18 | Aldol cleavage | Dihydroxyacetone phosphate + Malonic semialdehyde |
Table 2: Thermodynamic and Kinetic Parameters
| Parameter | Value | Source |
|---|---|---|
| (IolD) | -10.07 kcal/mol | |
| (THcHDO) | 0.15 mM | |
| Optimal pH (IolD) | 8.0 (HEPES buffer) |
Preparation Methods
Biosynthetic Pathways in Microorganisms
Bacillus subtilis Inositol Catabolism
In B. subtilis, 3D-3,5/4-trihydroxycyclohexane-1,2-dione is an intermediate in the myo-inositol degradation pathway. The iol operon encodes enzymes that convert myo-inositol to 5-deoxy-D-glucuronic acid via a series of oxidation and ring-cleavage steps. The enzyme encoded by iolD catalyzes the hydrolysis of this compound to 5-deoxy-D-glucuronic acid. Although iolD shares homology with ThDP-dependent enzymes like acetolactate synthase, its purification and kinetic characterization remain unreported.
Key Genetic Modifications for Enhanced Production
- Gene Deletions : Deleting "useless" genes in the myo-inositol pathway (e.g., iolA, iolB) prevents metabolite diversion, increasing intermediate accumulation.
- Enzyme Overexpression : Co-overexpression of iolG (dehydrogenase) and iolW (isomerase) in B. subtilis optimizes flux toward this compound, achieving a conversion rate of 10 g/L/48 h.
Enzymatic Preparation Strategies
Metabolic Engineering for Large-Scale Production
Bacillus subtilis as a Cell Factory
Strain optimization in B. subtilis involves:
- Blocking Competing Pathways : Deletion of iolJ (inositol dehydrogenase) prevents conversion of scyllo-inositol to 2-keto-myo-inositol.
- Enhancing Precursor Supply : Overexpression of iolT (inositol transporter) increases intracellular myo-inositol availability.
Table 2: Genetic Modifications in B. subtilis for Improved Yield
| Modification | Effect on Production |
|---|---|
| ΔiolA, ΔiolB | Eliminates side reactions |
| iolG/iolW overexpression | Completes MI-to-SI conversion |
| ΔiolJ | Prevents SI degradation |
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of 3D-3,5/4-trihydroxycyclohexane-1,2-dione be experimentally validated?
- Methodological Answer : The stereochemistry (3R,4S,5R) can be confirmed using X-ray crystallography for definitive spatial resolution. Alternatively, nuclear Overhauser effect (NOE) NMR experiments can probe spatial proximity of hydroxyl and ketone groups. Circular dichroism (CD) spectroscopy may also correlate with stereoisomer-specific optical activity. Computational validation via density functional theory (DFT) can compare predicted and experimental spectra .
Q. What spectroscopic techniques are optimal for characterizing this compound’s functional groups and structure?
- Methodological Answer :
- IR Spectroscopy : Identify hydroxyl (3200–3600 cm⁻¹) and ketone (1700–1750 cm⁻¹) stretches.
- ¹H/¹³C NMR : Assign peaks using DEPT/HSQC for hydroxyl-bearing carbons (δ 60–100 ppm) and ketones (δ 190–220 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₆H₈O₅, exact mass 160.0372) .
Q. How can researchers predict and validate physicochemical properties like logP or aqueous solubility?
- Methodological Answer : Use computational tools (e.g., ACD/Labs Percepta) to predict logP and solubility. Experimentally validate via shake-flask methods (for logP) or saturation solubility assays in buffered solutions. Discrepancies between predicted and experimental data may arise from solvent effects or crystal packing, requiring iterative refinement of computational models .
Advanced Research Questions
Q. What strategies resolve discrepancies between computational predictions and experimental data for this compound’s properties?
- Methodological Answer :
- Case Example : If predicted logP (ACD/Labs) conflicts with experimental values, re-evaluate force fields or solvent parameters in simulations. Cross-validate with alternative software (e.g., COSMO-RS). Use sensitivity analysis to identify dominant factors (e.g., hydrogen-bonding capacity) .
- Data Contradiction Table :
| Property | Predicted (ACD/Labs) | Experimental | Discrepancy Source |
|---|---|---|---|
| Molecular Weight | 160.12 g/mol | 160.125 g/mol | Rounding/measurement precision |
| Polar Surface Area | 94.83 Ų | N/A | Model assumptions |
Q. How does stereochemistry influence the compound’s reactivity in aqueous solutions?
- Methodological Answer : The axial/equatorial orientation of hydroxyl groups (3R,4S,5R) affects hydrogen-bonding networks and keto-enol tautomerism. Monitor pH-dependent tautomer ratios using ¹³C NMR. Compare kinetics of oxidation/reduction reactions with stereoisomers to isolate stereoelectronic effects .
Q. What synthetic routes enable stereoselective preparation of this compound?
- Methodological Answer :
- Step 1 : Start with a protected inositol derivative. Use chiral auxiliaries or enzymatic catalysis to control stereocenters.
- Step 2 : Oxidize vicinal diols to diketones via TEMPO/NaClO.
- Step 3 : Deprotect hydroxyls under mild acidic conditions. Validate enantiomeric excess (ee) via chiral HPLC or CD spectroscopy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
